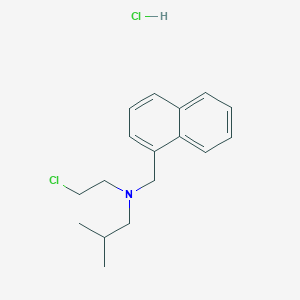
N-sec-Butyl-N-(2-chloroethyl)-1-naphthalenemethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloroethyl)-2-methyl-N-(1-naphthylmethyl)-1-propanamine hydrochloride: is a chemical compound with the molecular formula C14H17Cl2N . This compound is known for its unique structure, which includes a naphthylmethyl group, a chloroethyl group, and a propanamine backbone. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroethyl)-2-methyl-N-(1-naphthylmethyl)-1-propanamine hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with 1-naphthylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is typically purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloroethyl group in N-(2-chloroethyl)-2-methyl-N-(1-naphthylmethyl)-1-propanamine hydrochloride can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted amines, thiols, or alcohols.
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
Chemistry: N-(2-chloroethyl)-2-methyl-N-(1-naphthylmethyl)-1-propanamine hydrochloride is used as a reagent in organic synthesis for the preparation of various complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
Biology: In biological research, this compound is used to study the effects of alkylating agents on cellular processes. It is often used in experiments to investigate the mechanisms of DNA alkylation and its impact on cell viability and function.
Medicine: The compound has potential applications in the development of anticancer drugs due to its ability to alkylate DNA and disrupt cellular replication. Researchers are exploring its use in targeted cancer therapies.
Industry: In the industrial sector, N-(2-chloroethyl)-2-methyl-N-(1-naphthylmethyl)-1-propanamine hydrochloride is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The primary mechanism of action of N-(2-chloroethyl)-2-methyl-N-(1-naphthylmethyl)-1-propanamine hydrochloride involves the alkylation of DNA. The chloroethyl group reacts with nucleophilic sites on the DNA molecule, leading to the formation of covalent bonds. This alkylation disrupts the normal structure and function of the DNA, ultimately leading to cell death. The compound targets rapidly dividing cells, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
- N-(2-chloroethyl)-N-(1-naphthylmethyl)-2-butanamine hydrochloride
- N-(2-chloroethyl)-N-methyl-N-(1-naphthylmethyl)amine hydrochloride
- N-(2-chloroethyl)-N-(1-naphthylmethyl)-2-propen-1-amine hydrochloride
Comparison:
- N-(2-chloroethyl)-N-(1-naphthylmethyl)-2-butanamine hydrochloride has a butanamine backbone instead of a propanamine backbone, which may result in different chemical properties and reactivity.
- N-(2-chloroethyl)-N-methyl-N-(1-naphthylmethyl)amine hydrochloride lacks the methyl group on the propanamine backbone, potentially affecting its biological activity and mechanism of action.
- N-(2-chloroethyl)-N-(1-naphthylmethyl)-2-propen-1-amine hydrochloride contains a propenamine backbone, which may influence its reactivity and applications in different research fields.
N-(2-chloroethyl)-2-methyl-N-(1-naphthylmethyl)-1-propanamine hydrochloride stands out due to its specific structure, which imparts unique chemical and biological properties, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C17H23Cl2N |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
N-(2-chloroethyl)-2-methyl-N-(naphthalen-1-ylmethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H22ClN.ClH/c1-14(2)12-19(11-10-18)13-16-8-5-7-15-6-3-4-9-17(15)16;/h3-9,14H,10-13H2,1-2H3;1H |
InChI Key |
RSHZHWCPWDKYEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CCCl)CC1=CC=CC2=CC=CC=C21.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





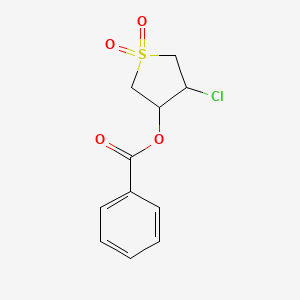

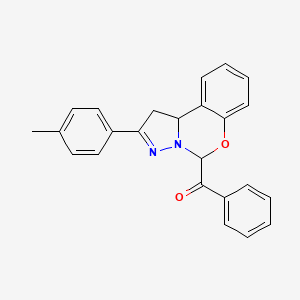

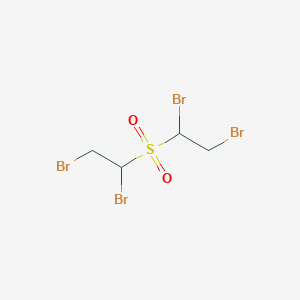



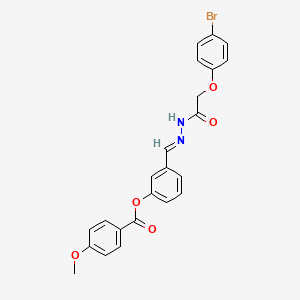
![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12001390.png)
![4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12001393.png)
